molecular formula C7H6FIS B6292423 2-Fluoro-5-iodothioanisole CAS No. 2484889-20-3

2-Fluoro-5-iodothioanisole

Cat. No.: B6292423
CAS No.: 2484889-20-3
M. Wt: 268.09 g/mol
InChI Key: CXMOUZHRRVLYEL-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodothioanisole is an organofluorine compound with the molecular formula C7H6FIS. It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodothioanisole typically involves the introduction of fluorine and iodine atoms onto a thioanisole scaffold. One common method is the halogenation of thioanisole derivatives using appropriate halogenating agents under controlled conditions. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodothioanisole can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include various biaryl compounds.

Scientific Research Applications

2-Fluoro-5-iodothioanisole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodothioanisole depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

  • 2-Fluoro-5-bromothioanisole
  • 2-Fluoro-5-chlorothioanisole
  • 2-Fluoro-5-methylthioanisole

Comparison: Compared to its analogs, 2-Fluoro-5-iodothioanisole is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as cross-coupling. The combination of fluorine and iodine atoms also imparts distinct electronic properties, making it a versatile compound in various synthetic and research applications .

Properties

IUPAC Name

1-fluoro-4-iodo-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMOUZHRRVLYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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